molecular formula C6H3BrO3S B12284759 5-Bromo-3-formyl-2-thiophenecarboxylic acid

5-Bromo-3-formyl-2-thiophenecarboxylic acid

Cat. No.: B12284759
M. Wt: 235.06 g/mol
InChI Key: ZQWZMQWWBLCRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-formyl-2-thiophenecarboxylic acid is a heterocyclic compound containing bromine, formyl, and carboxylic acid functional groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-formyl-2-thiophenecarboxylic acid typically involves the bromination of 3-formyl-2-thiophenecarboxylic acid. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom on the thiophene ring with a bromine atom.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions with appropriate safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products

    Oxidation: 5-Bromo-2-thiophenecarboxylic acid.

    Reduction: 5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-formyl-2-thiophenecarboxylic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromo-3-formyl-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    3-Formyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its electrophilic properties.

    5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid: A reduced form of the compound with different reactivity.

Uniqueness

5-Bromo-3-formyl-2-thiophenecarboxylic acid is unique due to the presence of both bromine and formyl groups, which provide a versatile platform for various chemical transformations and applications in scientific research .

Properties

Molecular Formula

C6H3BrO3S

Molecular Weight

235.06 g/mol

IUPAC Name

5-bromo-3-formylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10)

InChI Key

ZQWZMQWWBLCRRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.